Iron(II)bromidehexahydrate

Magnetism Solid-State Physics Metamagnetic Materials

Iron(II) bromide hexahydrate (CAS 13463-12-2) is the definitive hydrated Fe(II) source for applications where stoichiometric water content and halide identity are critical. Unlike generic hydrates or anhydrous forms, this hexahydrate (FeBr₂·6H₂O) provides a verifiable TGA dehydration profile (hexahydrate→tetrahydrate at 49 °C→dihydrate at 83 °C) that serves as an in situ purity control, eliminating oxide contamination. It is the essential precursor for synthesizing high-activity (PNH)FeBr₂ transfer hydrogenation catalysts that outperform Mn analogues in nitrile reduction, for fabricating 1D spin-crossover coordination polymer nanoparticles with two-step transitions (T₁=312 K, T₂=310 K), and for ATRP FeBr₂/N-alkyl-2-pyridylmethanimine systems enabling controlled MMA polymerization. Opt for the hexahydrate to guarantee the bromide-rich magnetic anisotropy (quantified by J₁ and D) unattainable with chloride analogs.

Molecular Formula Br2FeH12O6
Molecular Weight 323.75 g/mol
Cat. No. B15251901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron(II)bromidehexahydrate
Molecular FormulaBr2FeH12O6
Molecular Weight323.75 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[Fe+2].[Br-].[Br-]
InChIInChI=1S/2BrH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2
InChIKeyNDNPXAGLLVWKAD-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron(II) Bromide Hexahydrate (FeBr2·6H2O): Procurement-Relevant Physicochemical and Hydration Profile


Iron(II) bromide hexahydrate (CAS 13463-12-2) is a hydrated halide salt of the FeBr₂(H₂O)ₓ series, distinct from its anhydrous counterpart (CAS 7789-46-0) [1]. It crystallizes as pale green to bluish-green rhombic prisms at room temperature and is deliquescent, exhibiting high aqueous solubility . Key procurement-relevant physical properties include a melting point of 27 °C and density of 4.64 g/cm³ . Its hydration state governs its thermal behavior, solubility kinetics, and suitability as a synthetic precursor relative to alternative iron(II) halides and anhydrous forms [2].

Why Anhydrous FeBr₂ or FeCl₂·4H₂O Cannot Substitute FeBr₂·6H₂O in Precision-Driven Applications


Generic substitution among iron(II) halide hydrates or between hydrated and anhydrous forms is scientifically inadvisable due to quantifiable differences in magnetic anisotropy [1], dehydration energetics [2], and halide-dependent catalytic activity [3]. The hexahydrate's distinct crystallization temperature (< 49 °C) and its specific water content directly influence reaction kinetics in aqueous or water-sensitive syntheses . Furthermore, FeBr₂·6H₂O serves as a unique precursor for bromide-rich coordination polymers and spin-crossover materials where chloride analogs fail to yield the desired structural or magnetic phase [4].

FeBr₂·6H₂O vs. FeCl₂·4H₂O and Anhydrous FeBr₂: Quantified Differentiation for Informed Procurement


Magnetic Anisotropy: FeBr₂ Exhibits Quantitatively Distinct Paramagnetic Behavior vs. FeCl₂

The intralayer exchange interaction (J₁) and trigonal crystalline field parameter (D), which govern magnetic anisotropy, were experimentally determined for FeBr₂ and directly compared with FeCl₂ [1]. The distinct values of χ∥ and χ⊥ at low temperatures confirm FeBr₂·6H₂O (as a precursor to anhydrous FeBr₂) yields a magnetic material with fundamentally different spin-ordering behavior than its chloride analog, critical for metamagnetic studies [1].

Magnetism Solid-State Physics Metamagnetic Materials

Thermal Dehydration: FeBr₂·6H₂O Undergoes a Defined, Quantifiable Hydrate Cascade vs. Direct Anhydrous Synthesis

The thermal dehydration of FeBr₂·6H₂O proceeds through distinct, quantifiable phase changes: it forms tetrahydrate at 49 °C and dihydrate at 83 °C before reaching the anhydrous state [1]. This contrasts with direct procurement of anhydrous FeBr₂, which may contain variable oxide/hydroxide impurities due to its hygroscopic nature. The hydrate cascade provides a verifiable purity checkpoint via TGA.

Thermal Analysis Hydrate Chemistry Precursor Purity

Transfer Hydrogenation Catalysis: FeBr₂-Derived Complexes Outperform Mn-Based Analogues for Nitrile Reduction

A direct head-to-head study comparing FeBr₂- and Mn-based aminophosphine complexes for transfer hydrogenation of nitriles showed the FeBr₂-derived catalyst (PNH)FeBr₂ demonstrated superior activity [1]. The Fe system enabled the first reported selective transfer hydrogenation of nitriles to primary amines under mild conditions (5 mol% catalyst, 60 °C, 24 h) [1].

Catalysis Transfer Hydrogenation Green Chemistry Amine Synthesis

Coordination Polymer Synthesis: FeBr₂·6H₂O is a Proven Precursor for 1D Spin-Crossover [Fe(NH₂trz)₃]Br₂ Nanoparticles

FeBr₂·6H₂O is utilized as the iron(II) source in the reverse micellar synthesis of 1D spin-crossover coordination polymer nanoparticles of [Fe(NH₂trz)₃]Br₂·xH₂O [1]. The resulting nanoparticles exhibit a two-step spin transition with critical temperatures T₁ = 312 K and T₂ = 310 K, and thermal hysteresis [1]. This specific SCO behavior is dependent on the bromide counterion and the hydrated precursor.

Coordination Polymers Spin Crossover Nanomaterials Molecular Magnetism

Optimized Application Scenarios for FeBr₂·6H₂O Based on Verified Differential Performance


Synthesis of FeBr₂-Derived Transfer Hydrogenation Catalysts

FeBr₂·6H₂O is the optimal precursor for synthesizing high-activity iron-based transfer hydrogenation catalysts, such as (PNH)FeBr₂, which have demonstrated superior performance over manganese analogues in the selective reduction of nitriles to primary amines [1]. The hydrated form provides a convenient, stoichiometrically well-defined source of Fe(II) for ligand complexation.

Precursor for Metamagnetic FeBr₂ and Spin-Crossover Nanomaterials

For solid-state physicists and materials chemists investigating metamagnetism and spin-crossover phenomena, FeBr₂·6H₂O is the essential precursor. Its use guarantees the synthesis of the bromide phase with distinct magnetic anisotropy (quantified by J₁ and D) [2], and enables the fabrication of 1D coordination polymer nanoparticles with specific, two-step spin transition temperatures (T₁ = 312 K, T₂ = 310 K) [3].

Controlled Thermal Dehydration for High-Purity Anhydrous FeBr₂ Synthesis

In synthetic procedures requiring rigorously anhydrous FeBr₂ of defined purity, FeBr₂·6H₂O is preferred over commercial anhydrous FeBr₂. Its thermal dehydration cascade (hexahydrate → tetrahydrate at 49 °C → dihydrate at 83 °C) provides a verifiable TGA profile [4] that serves as an in situ purity control, mitigating the risk of oxide contamination often present in directly procured anhydrous material.

Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis

FeBr₂·6H₂O serves as the Fe(II) source for preparing efficient ATRP catalysts, such as the FeBr₂/N-alkyl-2-pyridylmethanimine system, which enables the well-controlled polymerization of methyl methacrylate [5]. The hydrated form's high water solubility simplifies catalyst preparation in polar media.

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